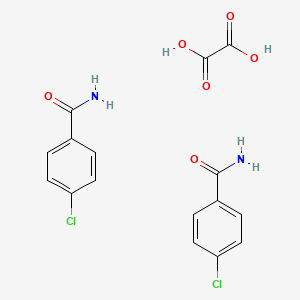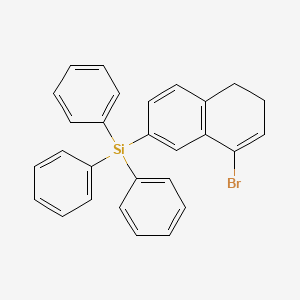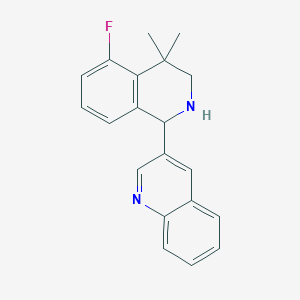![molecular formula C10H12N2O6S B14178234 N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine CAS No. 874157-16-1](/img/structure/B14178234.png)
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine is a compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a nitrophenyl group attached to a methanesulfonyl moiety, which is further linked to the D-alanine amino acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine typically involves the reaction of (4-nitrophenyl)methanesulfonyl chloride with D-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl group.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted sulfonyl derivatives.
科学研究应用
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting the compound’s effects.
相似化合物的比较
Similar Compounds
- (4-Nitrophenyl)methanesulfonyl chloride
- Methanesulfonyl chloride
- (4-Cyanophenyl)methanesulfonyl chloride
Uniqueness
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine is unique due to the presence of both a nitrophenyl group and a methanesulfonyl group attached to an amino acid. This combination imparts distinct chemical properties and biological activities that are not observed in similar compounds. The presence of the D-alanine moiety also adds to its uniqueness, as it can interact with biological systems in specific ways.
属性
CAS 编号 |
874157-16-1 |
|---|---|
分子式 |
C10H12N2O6S |
分子量 |
288.28 g/mol |
IUPAC 名称 |
(2R)-2-[(4-nitrophenyl)methylsulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H12N2O6S/c1-7(10(13)14)11-19(17,18)6-8-2-4-9(5-3-8)12(15)16/h2-5,7,11H,6H2,1H3,(H,13,14)/t7-/m1/s1 |
InChI 键 |
HJWXAOTUWXBBQA-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
规范 SMILES |
CC(C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


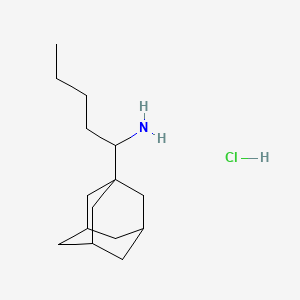
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)

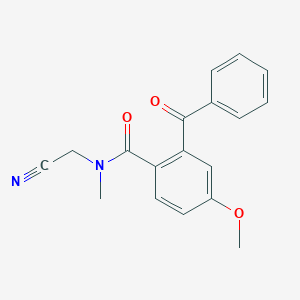
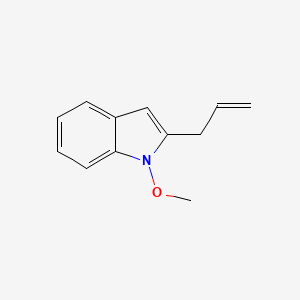
![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)


